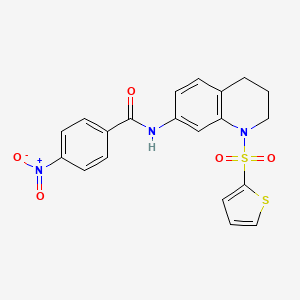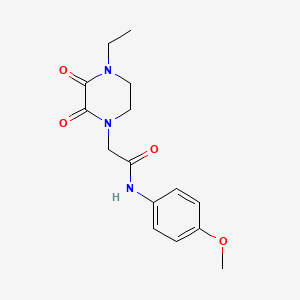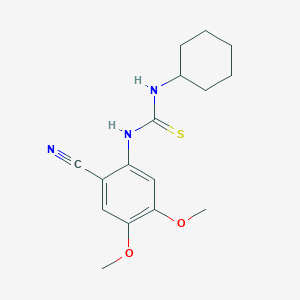
N-(2,5-二甲基苯基)-3-氧代-2-(吡咯烷-1-基羰基)-3,4-二氢-2H-1,4-苯并噻嗪-6-磺酰胺
货号 B2441330
CAS 编号:
1239714-04-5
分子量: 426.54
InChI 键: DBIVCEBPCFQHSB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the synthesis of the benzothiazine core, followed by the introduction of the sulfonamide and pyrrolidine groups. Unfortunately, without specific literature on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzothiazine ring system would likely contribute to the rigidity of the molecule, while the pyrrolidine and sulfonamide groups could potentially form hydrogen bonds with other molecules .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonamide group could potentially make the compound more water-soluble, while the benzothiazine ring could contribute to its lipophilicity .科学研究应用
- 罗德西亚锥虫是引起非洲昏睡病的病原体,在某些地区构成严重的健康威胁。现有的治疗方法,如美拉索普罗,由于其毒性而存在局限性。研究人员正在探索包括2-氨基嘧啶衍生物在内的新的抗锥虫化合物。这些衍生物中的一些对T. brucei rhodesiense 表现出令人鼓舞的效果。
- 恶性疟原虫是导致疟疾的病原体,仍然是全球性的健康挑战。对现有疗法的耐药性迫切需要寻找替代的抗疟化合物。取代的嘧啶,包括2-氨基嘧啶,已显示出抗疟活性。 这些化合物可以作为潜在的疟疾治疗候选药物 .
- 研究人员已开发出从无环起始原料合成2-氨基嘧啶衍生物的合成路线。该多步过程包括环合、芳构化、S-甲基化、氧化和胍形成。 了解这些合成途径有助于药物开发和药物化学 .
- 研究结构修饰对抗锥虫和抗疟活性的影响至关重要。研究人员分析氨基和苯环上的取代基如何影响生物活性。 SAR 研究指导这些化合物的进一步优化 .
- 鉴于对新型抗锥虫和抗疟药物的迫切需求,研究人员正在探索现有化合物的再利用。 N-(2,5-二甲基苯基)-3-氧代-2-(吡咯烷-1-基羰基)-3,4-二氢-2H-1,4-苯并噻嗪-6-磺酰胺可以针对其他寄生虫疾病或分子靶标进行评估 .
- 评估这些衍生物的药代动力学性质和细胞毒性至关重要。研究人员研究它们的吸收、分布、代谢和排泄。 此外,还评估安全特征以最大程度地减少不良反应 .
抗锥虫活性
抗疟活性
化学合成和药物化学
构效关系(SAR)研究
药物再利用和靶标识别
药代动力学和毒性研究
作用机制
未来方向
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(2,5-dimethylphenyl)-3-oxo-2-(pyrrolidin-1-ylcarbonyl)-3,4-dihydro-2H-1,4-benzothiazine-6-sulfonamide involves the reaction of 2-aminothiophenol with 2-chloroacetyl chloride to form 2-(2-chloroacetylthio)aniline. This intermediate is then reacted with pyrrolidine-1-carboxylic acid to form N-(2-chloroacetylthio)pyrrolidine-1-carboxamide. The resulting compound is then reacted with 2,5-dimethylphenylsulfonyl chloride to form N-(2,5-dimethylphenyl)-3-oxo-2-(pyrrolidin-1-ylcarbonyl)-3,4-dihydro-2H-1,4-benzothiazine-6-sulfonamide.", "Starting Materials": [ "2-aminothiophenol", "2-chloroacetyl chloride", "pyrrolidine-1-carboxylic acid", "2,5-dimethylphenylsulfonyl chloride" ], "Reaction": [ "Step 1: 2-aminothiophenol is reacted with 2-chloroacetyl chloride in the presence of a base such as triethylamine to form 2-(2-chloroacetylthio)aniline.", "Step 2: 2-(2-chloroacetylthio)aniline is then reacted with pyrrolidine-1-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form N-(2-chloroacetylthio)pyrrolidine-1-carboxamide.", "Step 3: N-(2-chloroacetylthio)pyrrolidine-1-carboxamide is then reacted with 2,5-dimethylphenylsulfonyl chloride in the presence of a base such as triethylamine to form N-(2,5-dimethylphenyl)-3-oxo-2-(pyrrolidin-1-ylcarbonyl)-3,4-dihydro-2H-1,4-benzothiazine-6-sulfonamide." ] } | |
CAS 编号 |
1239714-04-5 |
分子式 |
C22H26N4O3S |
分子量 |
426.54 |
IUPAC 名称 |
5-methyl-3-[(4-methylphenyl)sulfamoyl]-N-[(4-propan-2-ylphenyl)methyl]-1H-pyrazole-4-carboxamide |
InChI |
InChI=1S/C22H26N4O3S/c1-14(2)18-9-7-17(8-10-18)13-23-21(27)20-16(4)24-25-22(20)30(28,29)26-19-11-5-15(3)6-12-19/h5-12,14,26H,13H2,1-4H3,(H,23,27)(H,24,25) |
InChI 键 |
DBIVCEBPCFQHSB-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=NNC(=C2C(=O)NCC3=CC=C(C=C3)C(C)C)C |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
快速询问
类别



![2-amino-N-phenyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B2441247.png)
![7-chloro-N-(2,5-dimethoxyphenethyl)-3-(m-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2441248.png)
![5-Cyclopropyl-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]-1,2-oxazole-3-carboxamide](/img/structure/B2441249.png)
![N-(3-chlorophenyl)-2-((3-(4-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2441251.png)

![N-Fmoc-(1R,2R,3S,5R)-2-amino-2,6,6-trimethylbicyclo[3.1.1]heptane-3-carboxylic acid](/img/structure/B2441253.png)






![3-(4-chlorophenyl)-N-(4-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2441269.png)
![tert-butyl N-[2-hydroxy-3-(methylamino)propyl]carbamate](/img/structure/B2441270.png)